Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclopentanone with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other hexahydroquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration. The presence of the hydroxyphenyl group imparts unique chemical properties, such as increased reactivity in certain reactions and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
cyclopentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H25NO4/c1-13-19(22(26)27-16-8-2-3-9-16)20(14-6-4-7-15(24)12-14)21-17(23-13)10-5-11-18(21)25/h4,6-7,12,16,20,23-24H,2-3,5,8-11H2,1H3 |
InChI Key |
ZQHIGKGGGJXYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)OC4CCCC4 |
Origin of Product |
United States |
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